BenchChemオンラインストアへようこそ!

rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans

Stereochemistry Reproducibility Morpholine Building Blocks

rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans (CAS 1807941-63-4) is a synthetic racemic trans morpholine-2-carboxylate derivative bearing a 5-oxo group, an N-ethyl substituent, a C3-phenyl ring, and a C2-methyl ester. It belongs to the broader class of 2-phenylmorpholine derivatives, which have been investigated as opioid receptor ligands, monoamine reuptake inhibitors, and chiral building blocks in medicinal chemistry.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 1807941-63-4
Cat. No. B6600995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans
CAS1807941-63-4
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCCN1C(C(OCC1=O)C(=O)OC)C2=CC=CC=C2
InChIInChI=1S/C14H17NO4/c1-3-15-11(16)9-19-13(14(17)18-2)12(15)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3/t12-,13+/m1/s1
InChIKeyLQVPNDKPOMPYDN-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans (CAS 1807941-63-4) – Compound Class and Procurement-Relevant Identity


rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans (CAS 1807941-63-4) is a synthetic racemic trans morpholine-2-carboxylate derivative bearing a 5-oxo group, an N-ethyl substituent, a C3-phenyl ring, and a C2-methyl ester . It belongs to the broader class of 2-phenylmorpholine derivatives, which have been investigated as opioid receptor ligands, monoamine reuptake inhibitors, and chiral building blocks in medicinal chemistry [1]. The compound is supplied primarily as a research chemical by specialist vendors; its defined relative stereochemistry (trans, racemic) and ester functionality distinguish it from the corresponding carboxylic acid analogs and stereochemically undefined variants that are also commercially available .

Why Generic Substitution of rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans Is Not Advisable Without Comparative Data


Within the morpholine-2-carboxylate chemical space, small structural modifications—such as ester vs. carboxylic acid at C2, N-ethyl vs. N-benzyl substitution, or the presence vs. absence of defined trans stereochemistry—can produce substantial differences in physicochemical properties (logP, PSA, hydrogen-bonding capacity) and, by class-level inference from related morpholine series, potentially divergent biological target engagement . Furthermore, stereochemically undefined lots (e.g., CAS 1955558-30-1) may contain variable diastereomeric or enantiomeric ratios, introducing uncontrolled experimental variability that undermines reproducibility in receptor-binding or cellular assays . Direct quantitative comparator data for this specific compound remain sparse in the primary literature; therefore, selection must currently rely on verified stereochemical identity, documented purity, and fit-for-purpose physicochemical profiling rather than assumed bioequivalence to close analogs .

Quantitative Differentiation Evidence for rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans vs. Closest Analogs


Defined Trans Racemate vs. Stereochemically Undefined Methyl Ester (CAS 1955558-30-1)

The target compound is explicitly characterized as the racemic trans (2R,3S)/(2S,3R) isomer, whereas CAS 1955558-30-1 (methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate) is marketed without any stereochemical designation . The non-stereodefined variant may consist of an undefined mixture of cis/trans diastereomers or enantiomers, introducing lot-to-lot variability that can confound chiral chromatography, asymmetric synthesis, and biological assay outcomes .

Stereochemistry Reproducibility Morpholine Building Blocks

Methyl Ester vs. Carboxylic Acid Functionality: Lipophilicity and Permeability Implications

The target methyl ester is predicted to exhibit higher lipophilicity than its direct carboxylic acid analog (CAS 1409432-12-7, racemic acid). In silico property calculations from the MCULE database for the corresponding acid core (mass 255.097) indicate a calculated logP of 3.07, zero H-bond donors, and a topological polar surface area (TPSA) of 34.89 Ų . The methyl ester is expected to shift logP upward by approximately 0.5–0.8 log units while maintaining zero H-bond donors, which class-level SAR suggests may enhance passive membrane permeability relative to the carboxylic acid form that bears one H-bond donor and a lower logP [1].

Physicochemical Properties logP Drug-likeness Membrane Permeability

N-Ethyl vs. N-Benzyl Substitution: Steric and Electronic Differentiation from 4-Benzylmorpholine-2-carboxylate Analogs

The target compound carries an N-ethyl group, contrasting with closely related morpholine-2-carboxylate scaffolds that bear an N-benzyl substituent (e.g., CAS 681851-26-3, (2R,3S)-2-methyl-5-oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid ethyl ester) [1]. In the broader morpholine opioid ligand series, N-substituent identity (alkyl vs. benzyl vs. substituted benzyl) is a critical determinant of kappa/mu/delta opioid receptor selectivity and intrinsic efficacy, as documented in patents covering 2-phenylmorpholine derivatives [2]. The smaller N-ethyl group reduces steric bulk and removes the aromatic π-stacking potential present in the N-benzyl analogs, which may translate into altered receptor subtype binding profiles, though head-to-head data for this specific comparison have not been published.

N-Substitution Steric Effects Opioid Receptor SAR Morpholine SAR

Racemic Trans Methyl Ester vs. Single Enantiomer Carboxylic Acid: Procurement and Application Divergence

The target racemic trans methyl ester (CAS 1807941-63-4, available from A2B Chem Cat# AX31335) differs fundamentally from the single enantiomer carboxylic acid (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid (CAS 1808569-58-5, available at 98% purity from Leyan Cat# 2234638) in both stereochemical composition and functional group. The racemate is suitable as a substrate for chiral chromatographic method development or as a precursor for enantioselective synthesis where the ester serves as a protected form, whereas the enantiopure acid provides a direct building block for amide coupling without ester deprotection. Selection between these forms depends on whether the downstream synthetic route tolerates a racemic intermediate or requires enantiospecific starting material.

Racemic Mixture Enantiopure Synthesis Chiral Resolution Procurement Strategy

Recommended Application Scenarios for rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans Based on Available Evidence


Chiral Chromatography Method Development and Enantiomeric Excess Determination

As a well-defined racemic trans mixture, this compound serves as an ideal reference standard for developing and validating chiral HPLC or SFC methods aimed at separating the (2R,3S) and (2S,3R) enantiomers. The defined stereochemistry, in contrast to the unspecified variant CAS 1955558-30-1, provides a reliable baseline for retention time calibration and enantiomeric excess calculation .

Intermediate for Ester-Protected Morpholine Building Block Synthesis

The methyl ester functionality allows the compound to be used as a protected intermediate in synthetic sequences where the carboxylic acid must remain masked. The racemic trans configuration enables its use in routes that terminate with a chiral resolution step, unlike the single-enantiomer acid (CAS 1808569-58-5) which commits the synthesis to a specific absolute configuration from the outset .

Physicochemical Probe in Opioid Receptor SAR Campaigns

Based on class-level inference from patent literature (US 4,923,863) describing 2-phenylmorpholine derivatives as kappa opioid receptor ligands, the N-ethyl, 3-phenyl, 5-oxo substitution pattern of this compound represents a specific chemotype within the morpholine opioid SAR landscape [1]. It can serve as a lipophilic ester probe (predicted logP ~3.6–3.9) for evaluating the effect of C2 esterification on receptor binding relative to the more polar carboxylic acid analogs [1].

Negative Control or Comparator for N-Benzyl Morpholine-2-carboxylate Series

When screening N-benzyl morpholine-2-carboxylate analogs (e.g., CAS 681851-26-3) for biological activity, the N-ethyl variant can function as a minimal N-substituent control to assess the contribution of the benzyl aromatic group to target engagement, leveraging the established SAR that N-substituent identity modulates opioid receptor subtype selectivity [1].

Quote Request

Request a Quote for rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.